molecular formula C24H37F3N7O17P3S B10778371 Trifluoroacetonyl coenzyme A

Trifluoroacetonyl coenzyme A

Cat. No.: B10778371
M. Wt: 877.6 g/mol
InChI Key: XDIQTPZOIIYCTR-GRFIIANRSA-N
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Description

Trifluoroacetonyl coenzyme A is a small molecule that belongs to the class of organic compounds known as s-alkyl-coenzymes A. These compounds are alkyl sulfides consisting of coenzyme A that carries an S-alkyl substituent. This compound is notable for its role in various biochemical processes, particularly in metabolic pathways involving acyl group transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetonyl coenzyme A typically involves the reaction of coenzyme A with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the by-products. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels required for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetonyl coenzyme A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoroacetic acid derivatives, trifluoromethyl compounds, and various substituted coenzyme A derivatives .

Scientific Research Applications

Trifluoroacetonyl coenzyme A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoroacetonyl coenzyme A involves its role as a carrier of acyl groups within cells. It participates in acyl transfer reactions, where the trifluoroacetonyl group is transferred to various substrates. This process is facilitated by enzymes such as citrate synthase and acyl-CoA dehydrogenases. The compound’s unique trifluoroacetonyl group enhances its reactivity and specificity in these biochemical processes .

Comparison with Similar Compounds

  • Acetyl coenzyme A
  • Propionyl coenzyme A
  • Butyryl coenzyme A
  • Malonyl coenzyme A

Comparison: Trifluoroacetonyl coenzyme A is unique due to the presence of the trifluoroacetonyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it more reactive in certain biochemical reactions compared to its non-fluorinated counterparts. Additionally, the trifluoroacetonyl group enhances the compound’s ability to participate in specific metabolic pathways, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C24H37F3N7O17P3S

Molecular Weight

877.6 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3,3,3-trifluoro-2-oxopropyl)sulfanylethylamino]propyl]amino]butyl] hydrogen phosphate

InChI

InChI=1S/C24H37F3N7O17P3S/c1-23(2,18(38)21(39)30-4-3-14(36)29-5-6-55-8-13(35)24(25,26)27)9-48-54(45,46)51-53(43,44)47-7-12-17(50-52(40,41)42)16(37)22(49-12)34-11-33-15-19(28)31-10-32-20(15)34/h10-12,16-18,22,37-38H,3-9H2,1-2H3,(H,29,36)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t12-,16-,17-,18+,22-/m1/s1

InChI Key

XDIQTPZOIIYCTR-GRFIIANRSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)C(F)(F)F)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)C(F)(F)F)O

Origin of Product

United States

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